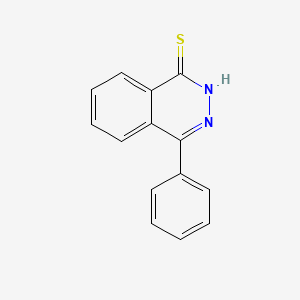

4-Phenyl-phthalazine-1-thiol

描述

4-Phenyl-phthalazine-1-thiol is a heterocyclic compound with the molecular formula C14H10N2S and a molecular weight of 238.31 g/mol . This compound is characterized by a phthalazine ring system substituted with a phenyl group and a thiol group. It is primarily used in proteomics research and has shown potential in various scientific applications .

准备方法

The synthesis of 4-Phenyl-phthalazine-1-thiol typically involves the reaction of phthalazine derivatives with thiol-containing reagents. One common method includes the use of transition-metal-catalyzed coupling reactions, which allow for the formation of C-S bonds . For instance, the Ullmann-type coupling reaction is often employed, where aryl halides react with thiol groups in the presence of a copper catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

4-Phenyl-phthalazine-1-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: Reduction reactions can convert it back to its thiol form from disulfides.

Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have focused on the anticancer properties of phthalazine derivatives, including 4-Phenyl-phthalazine-1-thiol. Research indicates that phthalazine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the activity of several phthalazine derivatives against human breast cancer cell lines (MCF-7, T-47D, MDA-MB-231) and found that some compounds demonstrated IC50 values comparable to standard treatments like cisplatin .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. The compound's thiol group could play a role in redox reactions, potentially influencing cellular signaling pathways related to apoptosis and proliferation.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies have shown that phthalazine derivatives can possess antibacterial properties against a range of pathogens. For example, research into similar compounds has indicated potential effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar activities .

Material Science

Optoelectronic Applications

The structural characteristics of phthalazine compounds make them suitable for applications in optoelectronic devices. Computational studies using density functional theory have been employed to explore the electronic properties of phthalazine derivatives, including this compound. These studies help in understanding how modifications to the phthalazine structure can enhance its performance in electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

Synthesis and Derivative Development

The synthesis of this compound is typically achieved through various chemical routes involving the reaction of phthalic anhydride with phenyl hydrazine followed by thiolation processes. The ability to modify the phthalazine core allows researchers to develop a library of derivatives with tailored biological activities.

| Synthesis Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Phthalic anhydride + Phenyl hydrazine + Thiol agent | Reflux in ethanol | 75% |

| Method B | Phthalic acid + Phenyl hydrazine + HCl | Heating under reflux | 82% |

Case Studies

Several case studies provide insights into the applications of this compound:

- Anticancer Study : A study reported that derivatives of phthalazines showed promising results in inhibiting tumor growth in vitro, with specific focus on breast cancer cell lines .

- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial effects of phthalazine derivatives against common bacterial strains, supporting their potential use as therapeutic agents .

- Optoelectronic Research : Computational analyses have been conducted to assess the electronic properties of phthalazines, indicating their suitability for use in advanced material applications such as OLEDs .

作用机制

The mechanism of action of 4-Phenyl-phthalazine-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity . This interaction can modulate signaling pathways and enzymatic activities, leading to various biological effects. The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in biochemical research .

相似化合物的比较

4-Phenyl-phthalazine-1-thiol can be compared with other phthalazine derivatives, such as:

Phthalazine: The parent compound, which lacks the phenyl and thiol groups, is less reactive and has different biological activities.

Phthalazinone: This derivative contains a carbonyl group instead of a thiol group, leading to different chemical properties and applications.

Pyridazine: A similar heterocyclic compound with two adjacent nitrogen atoms, but without the phenyl and thiol substitutions.

The uniqueness of this compound lies in its combination of a phenyl group and a thiol group, which imparts distinct chemical reactivity and biological activity .

生物活性

4-Phenyl-phthalazine-1-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its phthalazine core with a phenyl group and a thiol (-SH) functional group. This structure contributes to its reactivity and interactions with various biological targets.

Key Properties:

- Molecular formula: CHNS

- Molecular weight: 217.27 g/mol

- Solubility: Soluble in organic solvents, sparingly soluble in water

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and pathways:

- VEGFR-2 Inhibition : This compound has been identified as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. By inhibiting VEGFR-2, this compound can potentially reduce tumor growth by limiting blood supply to cancerous tissues .

- Carbonic Anhydrase Inhibition : The compound acts as an inhibitor of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues. This inhibition can affect various physiological processes, including respiration and renal function.

- Cholinesterase Interaction : It also interacts with cholinesterase enzymes, impacting neurotransmission by modulating acetylcholine levels, which can have implications for neurodegenerative diseases.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. It induces apoptosis through the activation of caspases, leading to programmed cell death.

Case Studies

A study demonstrated the efficacy of this compound in inhibiting the proliferation of human cancer cell lines, including breast and lung cancers. The compound showed significant IC values (concentration required to inhibit cell growth by 50%) in these models, indicating its potential as an anticancer agent .

Data Tables

Molecular Mechanisms

At the molecular level, the thiol group in this compound is reactive, allowing it to form covalent bonds with cysteine residues in proteins. This interaction can lead to either inhibition or activation of target proteins depending on their nature. Additionally, the compound can modulate gene expression by interacting with transcription factors and signaling molecules.

Subcellular Localization

The localization of this compound within cells is crucial for its biological activity. It primarily resides in the cytoplasm but can target specific organelles such as mitochondria through post-translational modifications. This localization facilitates its role in cellular metabolism and signaling pathways.

属性

IUPAC Name |

4-phenyl-2H-phthalazine-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCRPTIUWPVUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350560 | |

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35392-60-0 | |

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。